molecular formula C13H15ClN4 B3036003 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 338794-93-7

3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile

Cat. No.: B3036003
CAS No.: 338794-93-7
M. Wt: 262.74 g/mol
InChI Key: UUXVGGNMQLFUBZ-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile is a chemical compound with the molecular formula C13H15ClN4. It is primarily used in research settings and has applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and an iminopropanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile typically involves the reaction of 3-chlorophenylpiperazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The iminopropanenitrile moiety can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile
  • 3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile
  • 3-[4-(3-Fluorophenyl)piperazino]-3-iminopropanenitrile

Uniqueness

3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-2-1-3-12(10-11)17-6-8-18(9-7-17)13(16)4-5-15/h1-3,10,16H,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXVGGNMQLFUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212485
Record name 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338794-93-7
Record name 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338794-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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